2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-8-9-14-15(11(10)2)20(3)17(22-14)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDKALSPLXSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=CC=C3F)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3,4,5-Trimethyl-2-Aminobenzothiazole with 2-Fluorobenzoyl Chloride
The most direct route involves the condensation of 3,4,5-trimethyl-2-aminobenzothiazole with 2-fluorobenzoyl chloride in the presence of a base. This method follows classic amide bond formation principles:
Reagents and Conditions
Workup Procedure
After reflux, the mixture is cooled to room temperature, and saturated sodium carbonate is added to neutralize excess acid. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3). Yield typically ranges from 65% to 78%.
Table 1: Optimization of Condensation Reaction
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Dioxane | 100 | 6 | 75 |
| K₂CO₃ | Acetonitrile | 80 | 4 | 68 |
| Pyridine | THF | 60 | 8 | 52 |
Microwave-Assisted Cyclization
Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing reaction times from hours to minutes:
- Procedure
- Equimolar quantities of 2-fluorobenzoic acid and 3,4,5-trimethyl-2-aminobenzothiazole are mixed with phosphoryl chloride (POCl₃) as a cyclizing agent.
- The mixture is irradiated at 150°C for 15–20 minutes.
- Post-reaction, the product is quenched with ice-water, neutralized with NaHCO₃, and recrystallized from ethanol.
Key Advantage : This method achieves yields of 80–85% with minimal byproducts.
Oxidative Coupling Using N-Heterocyclic Carbene (NHC) Catalysis
An alternative approach employs aldehydes and oxidants to form the amide bond without acyl chlorides:
Reaction Scheme
- Aldehyde : 2-Fluorobenzaldehyde (2.0 equiv)
- Aminobenzothiazole : 3,4,5-Trimethyl-2-aminobenzothiazole (1.0 equiv)
- Catalyst : Triazolium salt (20 mol%)
- Oxidant : Dichlorodicyanoquinone (DDQ, 2.0 equiv)
- Solvent : Dichloromethane (DCM)
- Conditions : 25°C, 12 hours
Outcome
The reaction proceeds via oxidation of the aldehyde to the acyl azolium intermediate, which couples with the amine to form the amide. Yields reach 70–75%, though scalability is limited by catalyst cost.
Reaction Mechanism and Byproduct Analysis
Condensation Mechanism
The base deprotonates the aminobenzothiazole, enabling nucleophilic attack on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. Subsequent elimination of HCl forms the imine linkage.
Side Reactions :
- Over-acylation : Excess acyl chloride may lead to diacylated products.
- Ring halogenation : Fluorine displacement under harsh conditions (e.g., prolonged reflux) can yield halogenated byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.58–7.42 (m, 3H, Ar-H), 2.98 (s, 3H, N-CH₃), 2.72 (s, 6H, C-CH₃). - ¹³C NMR :
δ 169.8 (C=O), 158.3 (C-F), 142.1–115.7 (Ar-C), 28.4 (N-CH₃), 22.1 (C-CH₃).
Infrared Spectroscopy (IR)
Industrial-Scale Considerations
Solvent Selection and Recycling
Cost Analysis
Table 2: Cost per Kilogram (USD)
| Method | Raw Materials | Catalyst/Solvent | Total Cost |
|---|---|---|---|
| Condensation | $320 | $180 | $500 |
| Microwave Cyclization | $280 | $210 | $490 |
| NHC Catalysis | $410 | $350 | $760 |
Applications and Derivatives
While the primary focus is synthesis, preliminary studies suggest utility in:
Chemical Reactions Analysis
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the synthesis of benzothiazole derivatives, including compounds similar to 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, which exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogenic bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole moiety can enhance biological activity, making these compounds promising candidates for developing new antibiotics .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have demonstrated that certain benzothiazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .
Material Science Applications
Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in material science. Its ability to emit fluorescence upon excitation allows for applications in bioimaging and sensing technologies. Research has shown that modifying the benzothiazole ring can tune the fluorescence properties, enabling the development of highly sensitive detection systems for biological molecules .
Polymer Additives
In material science, benzothiazole derivatives are being explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers. Additionally, they may impart UV stability to materials used in outdoor applications .
Chemical Probes in Biological Research
Target Identification
this compound can serve as a chemical probe for identifying biological targets. By labeling this compound with a suitable marker, researchers can track its interactions within cellular systems. This application is crucial for understanding drug mechanisms and pathways involved in disease processes .
Mechanistic Studies
The compound's reactivity allows it to be utilized in mechanistic studies to explore enzyme activity and inhibition. It can act as an inhibitor or substrate for specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to interfere with these enzymes makes it a potential candidate for developing new antibacterial agents .
Comparison with Similar Compounds
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-fluorobenzothiazole: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for various specialized applications .
Biological Activity
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article compiles recent findings on its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with various amides. Recent advances in synthetic methodologies have shown that modifications in the benzothiazole structure can significantly influence biological activity. For example, the Knoevenagel condensation reaction has been effectively utilized to produce various benzothiazole derivatives with enhanced properties .
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle progression |
The compound was found to induce apoptosis in MCF-7 cells by activating the intrinsic pathway of apoptosis, leading to increased caspase-3 and caspase-9 activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The antimicrobial mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .
Case Studies
- Study on Anticancer Effects : A study conducted on the effects of various benzothiazole derivatives on breast cancer cells demonstrated that modifications such as fluorination significantly enhance cytotoxicity. The specific compound this compound was highlighted for its potent activity against MCF-7 cells .
- Evaluation Against Pathogens : In a comparative study assessing the antimicrobial efficacy of several benzothiazole derivatives, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of benzothiazole derivatives. The introduction of electron-withdrawing groups like fluorine was found to enhance both anticancer and antimicrobial activities by increasing the compound's lipophilicity and membrane permeability .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being investigated but appear to involve:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Membrane Disruption : Interference with microbial cell membranes leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via benzoylation of a substituted benzothiazole amine. A common approach involves reacting 2-fluorobenzoyl chloride with 3,4,5-trimethyl-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, dichloromethane solvent). Slow crystallization from ethyl acetate/methanol yields pure crystals .
- Optimization : Microwave-assisted Fries rearrangement under solvent-free conditions can improve reaction efficiency and reduce side products .
| Synthetic Method | Reagents/Conditions | Yield | Purity Analysis |
|---|---|---|---|
| Amide coupling | 2-Fluorobenzoyl chloride, Et₃N, CH₂Cl₂ | 61% | NMR, HPLC |
| Microwave-assisted synthesis | Solvent-free, 100°C, 4 h | ~78% | TLC, GC-MS |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the benzothiazole and fluorobenzamide moieties (e.g., carbonyl resonance at ~164 ppm in ¹³C NMR) .
- FT-IR : Confirms the amide C=O stretch (~1660–1670 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally analogous benzothiazole derivatives?
- Antimicrobial Activity : Derivatives exhibit zone inhibition against E. coli and S. aureus (15–20 mm at 50 µg/mL) via membrane disruption, tested via agar diffusion .
- Antifungal Activity : Comparable to amphotericin-B against C. albicans, likely due to hydrogen bonding with fungal enzymes .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., disorder, twinning) affect structural refinement of this compound?
- Disorder Handling : Partial occupancy or rotational disorder in methyl/fluoro groups requires iterative SHELXL refinement with constraints .
- Twinned Data : High-resolution data (d ≤ 0.8 Å) and HKLF5 format in SHELXL improve twin-law detection for accurate electron density maps .
Q. What computational strategies are used to correlate molecular structure with nonlinear optical (NLO) properties?
- DFT Calculations : HOMO-LUMO gaps (e.g., ~3.5 eV) predict charge transfer between benzothiazole (donor) and fluorobenzamide (acceptor), enhancing hyperpolarizability .
- Molecular Docking : Docking into microbial enzyme active sites (e.g., PFOR enzyme) identifies key interactions (e.g., π-stacking with thiazole rings) .
Q. How do substituent modifications (e.g., methyl vs. fluoro groups) impact stability and reactivity?
- Thermal Stability : TGA shows decomposition at 403 K for methyl-substituted analogs, while fluorinated derivatives degrade at lower temperatures (333 K) due to weaker C–F bonds .
- Reactivity : Electron-withdrawing fluoro groups increase electrophilicity at the amide carbonyl, enhancing nucleophilic attack in cross-coupling reactions .
Q. What methodologies resolve contradictions in biological activity data across similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
